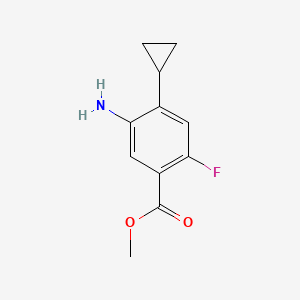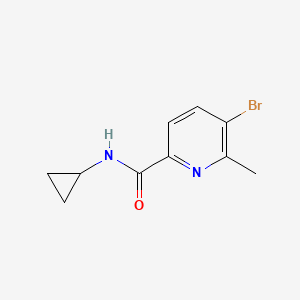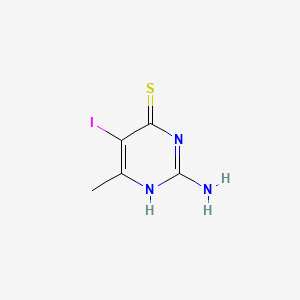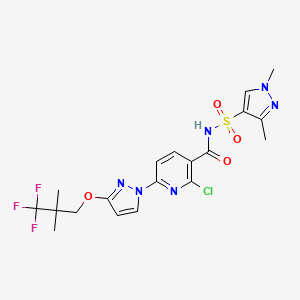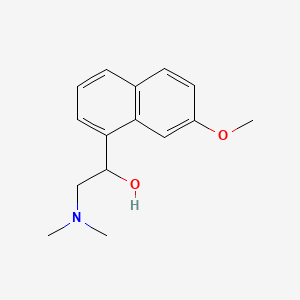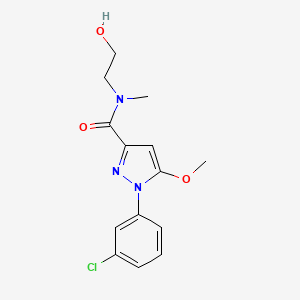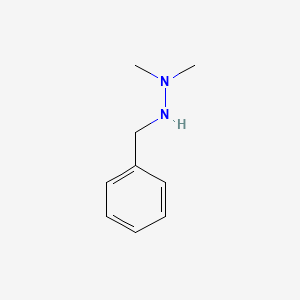
2-Iodo-1-(methoxymethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-(methoxymethoxy)-4-methylbenzene: is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains a methoxymethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene typically involves the iodination of a suitable precursor, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:
Iodination: The precursor, 4-methylphenol, is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium.
Protection: The hydroxyl group of the iodinated product is protected by converting it to a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for iodination and protection steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Deiodinated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-1-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the iodine atom, which is a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The methoxymethoxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl position. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Iodo-1-methoxy-4-methylbenzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
2-Iodo-1-(methoxymethoxy)-4-tert-butylbenzene: Contains a bulkier tert-butyl group, which can influence steric effects in reactions.
2-Iodo-1-(methoxymethoxy)-4-nitrobenzene: Contains a nitro group, which can significantly alter the electronic properties and reactivity.
Uniqueness: 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the iodine atom and the methoxymethoxy group. This combination allows for selective reactions and protection strategies, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11IO2 |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
2-iodo-1-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 |
Clé InChI |
KQEKJVCFFUZXGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCOC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


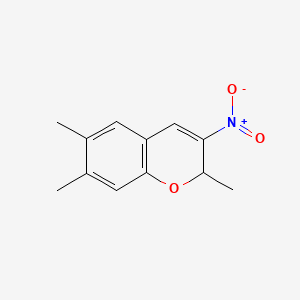
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

